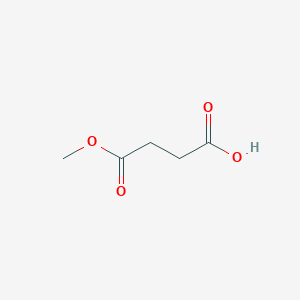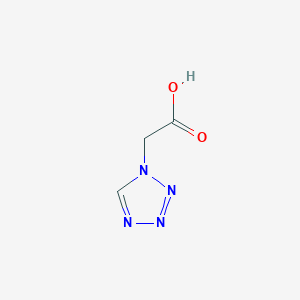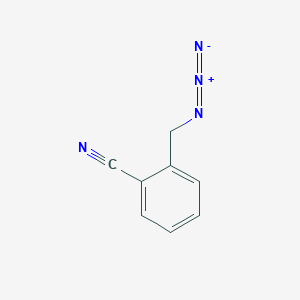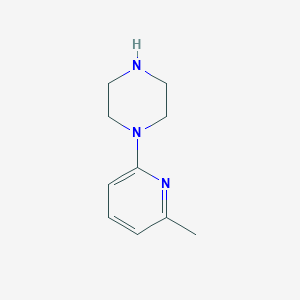
1-(6-Methylpyridin-2-yl)piperazine
Descripción general
Descripción
1-(6-Methylpyridin-2-yl)piperazine is a chemical compound with the linear formula C10 H15 N3 . It has a molecular weight of 177.25 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(6-Methylpyridin-2-yl)piperazine, involves several methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 1-(6-Methylpyridin-2-yl)piperazine is 1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(6-Methylpyridin-2-yl)piperazine has a molecular weight of 177.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Aplicaciones Científicas De Investigación
Anticancer Properties
- Compounds synthesized from piperazine derivatives, including 1-(6-Methylpyridin-2-yl)piperazine, have shown promising anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking studies with active compounds revealed good binding affinity, suggesting potential in anticancer therapies (Parveen et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
- Piperazine substituted naphthalimide model compounds, including 1-(6-Methylpyridin-2-yl)piperazine derivatives, have been studied for their luminescent properties. These compounds demonstrated characteristics typical of pH probes, suggesting applications in fluorescence imaging and diagnostics (Gan et al., 2003).
Antidiabetic Effects
- Piperazine derivatives have been identified as potent antidiabetic agents. Studies on 1-(6-Methylpyridin-2-yl)piperazine-related compounds showed significant improvement in glucose tolerance in a rat model of type II diabetes, independent of alpha2 adrenoceptor blockage. This highlights their potential as antidiabetic medications (Le Bihan et al., 1999).
Synthesis and Docking Studies for Medicinal Chemistry
- The synthesis of piperazine-1-yl-1H-indazole derivatives, related to 1-(6-Methylpyridin-2-yl)piperazine, has been explored for potential medicinal applications. Docking studies of these compounds suggest a role in drug discovery and development (Balaraju et al., 2019).
Antimicrobial and Antibacterial Activities
- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, including 1-(6-Methylpyridin-2-yl)piperazine analogues, have shown potent antibacterial efficacy. These compounds demonstrated significant biofilm inhibition activities and MurB enzyme inhibitory activities, indicating their potential in treating bacterial infections (Mekky & Sanad, 2020).
Binding Characteristics with Proteins
- The binding dynamics of piperazine derivatives to bovine serum albumin (BSA) have been investigated, providing insights into their pharmacokinetic mechanisms. This research is crucial for understanding the drug delivery and efficacy of piperazine-based drugs, including 1-(6-Methylpyridin-2-yl)piperazine (Karthikeyan et al., 2015).
Safety And Hazards
The safety data sheet for a similar compound, 4-BOC-1-(6-METHYL-2-PYRIDYL)PIPERAZINE, indicates that it may cause respiratory irritation, serious eye irritation, skin irritation, and could be toxic if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-3-2-4-10(12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMEFSBAHULFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371723 | |
| Record name | 1-(6-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)piperazine | |
CAS RN |
55745-89-6 | |
| Record name | 1-(6-methylpyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



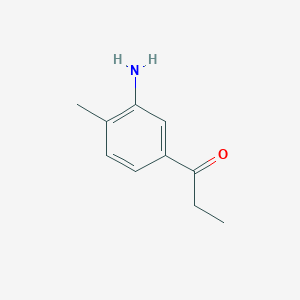
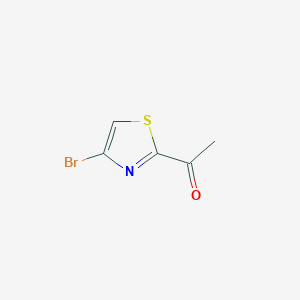
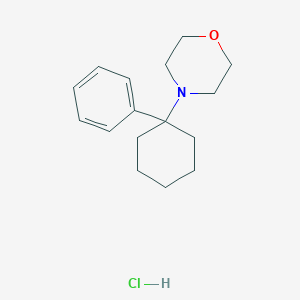
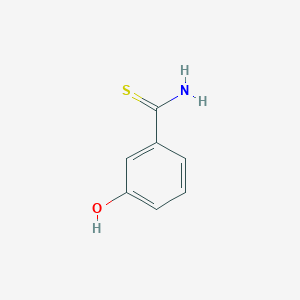

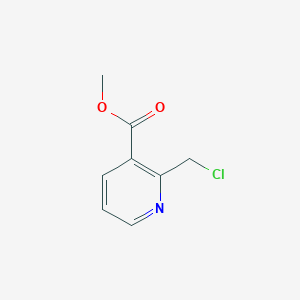
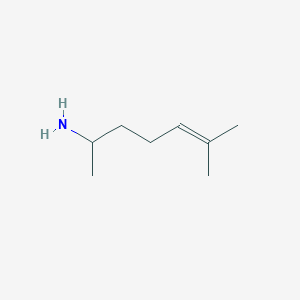
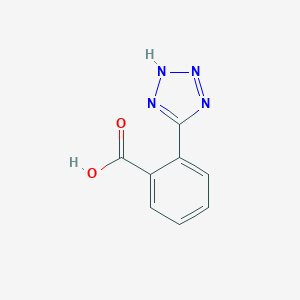
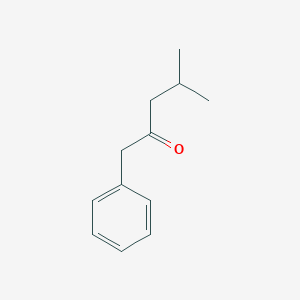
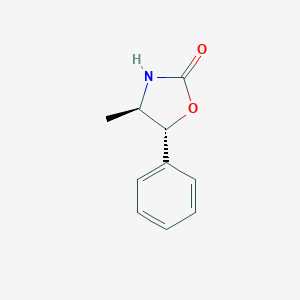
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B109196.png)
